![molecular formula C16H18O2 B14712212 2-{[4-(2-Methylhex-5-en-3-yn-2-yl)phenoxy]methyl}oxirane CAS No. 10446-42-1](/img/structure/B14712212.png)
2-{[4-(2-Methylhex-5-en-3-yn-2-yl)phenoxy]methyl}oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(2-Methylhex-5-en-3-yn-2-yl)phenoxy]methyl}oxirane is an organic compound with the molecular formula C16H18O2 It is characterized by the presence of an oxirane ring (epoxide) attached to a phenoxy group, which is further substituted with a 2-methylhex-5-en-3-yn-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[4-(2-Methylhex-5-en-3-yn-2-yl)phenoxy]methyl}oxirane typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 4-(2-Methylhex-5-en-3-yn-2-yl)phenol, is synthesized through the reaction of 2-methylhex-5-en-3-yn-2-ol with phenol in the presence of a suitable catalyst.
Epoxidation Reaction: The phenoxy intermediate is then subjected to an epoxidation reaction using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) to form the oxirane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne and alkene functionalities.
Reduction: Reduction reactions can target the oxirane ring, converting it to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed:
Oxidation: Products include epoxides, diols, and carboxylic acids.
Reduction: The primary product is a diol.
Substitution: Substituted oxiranes with various functional groups.
Scientific Research Applications
2-{[4-(2-Methylhex-5-en-3-yn-2-yl)phenoxy]methyl}oxirane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty polymers and materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 2-{[4-(2-Methylhex-5-en-3-yn-2-yl)phenoxy]methyl}oxirane involves its interaction with various molecular targets:
Molecular Targets: Enzymes such as cytochrome P450 and other oxidoreductases.
Pathways Involved: The compound can modulate oxidative stress pathways and inhibit specific enzymatic activities, leading to its bioactive effects.
Comparison with Similar Compounds
2-Methyl-5-hexen-3-yn-2-ol: A precursor in the synthesis of the target compound.
4-(2-Methylhex-5-en-3-yn-2-yl)phenol: An intermediate in the synthetic route.
Epoxides: Other epoxide-containing compounds with similar reactivity.
Uniqueness: 2-{[4-(2-Methylhex-5-en-3-yn-2-yl)phenoxy]methyl}oxirane is unique due to its combination of an oxirane ring with a phenoxy group substituted with an alkyne and alkene moiety. This structural feature imparts distinct chemical reactivity and potential bioactivity, making it a valuable compound for various applications.
Properties
CAS No. |
10446-42-1 |
|---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
2-[[4-(2-methylhex-5-en-3-yn-2-yl)phenoxy]methyl]oxirane |
InChI |
InChI=1S/C16H18O2/c1-4-5-10-16(2,3)13-6-8-14(9-7-13)17-11-15-12-18-15/h4,6-9,15H,1,11-12H2,2-3H3 |
InChI Key |
UVMLTYTYXMJXAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC=C)C1=CC=C(C=C1)OCC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


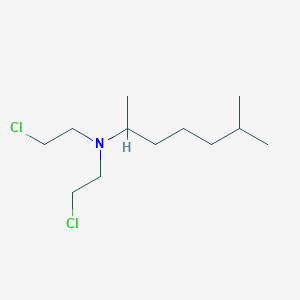
![Benzene, 1,1'-[1,2-ethanediylbis(sulfonyl)]bis[4-methyl-](/img/structure/B14712145.png)
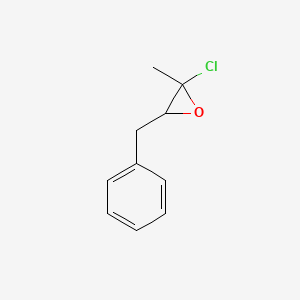

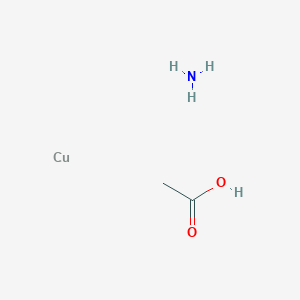
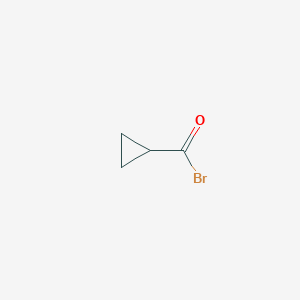


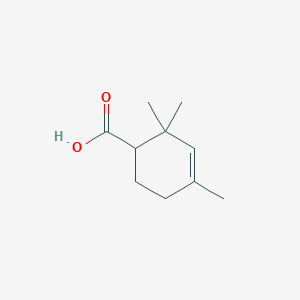
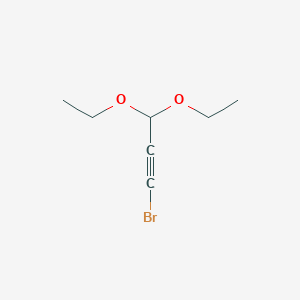
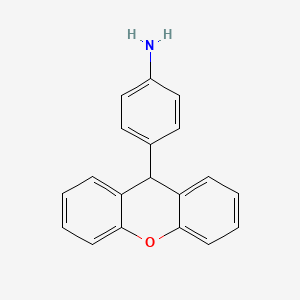
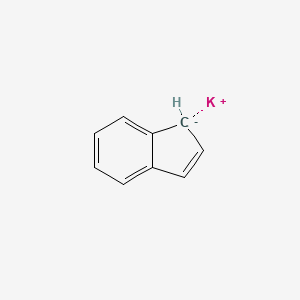
![3-[(2-Aminoethyl)amino]-2-methylpropanenitrile](/img/structure/B14712210.png)

